2,5-Bis[1-(furan-2-yl)cyclohexyl]furan
Description
2,5-Bis[1-(furan-2-yl)cyclohexyl]furan is a structurally complex furan derivative characterized by two cyclohexyl groups substituted with furan-2-yl moieties at the 2 and 5 positions of the central furan ring. Its synthesis typically involves multi-step coupling reactions, leveraging the versatility of furan and cyclohexane precursors .
Properties
Molecular Formula |
C24H28O3 |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
2,5-bis[1-(furan-2-yl)cyclohexyl]furan |
InChI |
InChI=1S/C24H28O3/c1-3-13-23(14-4-1,19-9-7-17-25-19)21-11-12-22(27-21)24(15-5-2-6-16-24)20-10-8-18-26-20/h7-12,17-18H,1-6,13-16H2 |
InChI Key |
XLFLTUDKRCMWKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CO2)C3=CC=C(O3)C4(CCCCC4)C5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[1-(furan-2-yl)cyclohexyl]furan typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-furylcyclohexanone with a suitable furan derivative in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for 2,5-Bis[1-(furan-2-yl)cyclohexyl]furan are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis[1-(furan-2-yl)cyclohexyl]furan can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan rings, leading to the formation of substituted furans.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents can be employed under mild conditions.
Major Products
The major products formed from these reactions include furanones, dihydrofuran derivatives, and various substituted furans, depending on the specific reagents and conditions used .
Scientific Research Applications
2,5-Bis[1-(furan-2-yl)cyclohexyl]furan has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex furan derivatives and heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Furan derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties, making this compound a potential lead for drug development.
Industry: It can be used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 2,5-Bis[1-(furan-2-yl)cyclohexyl]furan exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its furan rings. These interactions can modulate biological pathways, leading to the observed pharmacological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 2,5-Bis[1-(furan-2-yl)cyclohexyl]furan becomes evident when compared to related furan derivatives. Below is a detailed analysis:
Substituent Variations
- Cyclopentyl(furan-2-yl)methanamine Hydrochloride : Replaces the cyclohexyl group with a cyclopentyl ring, reducing steric bulk and altering hydrophobic interactions. This smaller ring system may limit its stability in certain solvent systems compared to the cyclohexyl analog .
- Cyclohexylmethyl-(tetrahydro-furan-2-ylmethyl)-amine Hydrochloride : Incorporates a tetrahydrofuran (THF) moiety instead of a furan ring. The saturated THF ring diminishes aromatic conjugation, reducing electronic delocalization and reactivity in catalytic processes .
- 1-[1-(Furan-2-yl)cyclohexyl]methanamine Hydrochloride : Features a repositioned functional group on the cyclohexane ring, which may affect binding affinity to biological targets due to spatial orientation differences .
Core Structural Differences
- 2,5-Bis(hydroxymethyl)furan (BHMF) : Contains hydroxymethyl groups instead of cyclohexyl-furan substituents. The polar hydroxymethyl groups enhance solubility in aqueous media but reduce thermal stability compared to the hydrophobic cyclohexyl groups in 2,5-Bis[1-(furan-2-yl)cyclohexyl]furan .
- 2,5-Furandicarboxylic Acid (FDCA) : Substituted with carboxylic acid groups, FDCA is highly polar and widely used in biodegradable polymers. In contrast, the cyclohexyl-furan groups in the target compound favor applications requiring lipophilicity, such as drug delivery systems .
- 2,5-Dimethylfuran (DMF) : Lacks functionalized substituents, limiting its utility as an intermediate in synthetic chemistry. The cyclohexyl-furan groups in the target compound provide steric hindrance and electronic modulation, enabling selective catalytic reactions .
Data Tables
Table 1: Structural and Functional Comparison of Furan Derivatives
Biological Activity
2,5-Bis[1-(furan-2-yl)cyclohexyl]furan is a compound of increasing interest due to its potential biological activities. This article reviews its biological significance, focusing on its antibacterial, anticancer, and anti-inflammatory properties based on recent research findings.
Chemical Structure
The chemical structure of 2,5-Bis[1-(furan-2-yl)cyclohexyl]furan can be represented as follows:
This compound features two furan rings attached to a cyclohexyl backbone, which is believed to contribute to its biological activity.
Antibacterial Activity
Recent studies have shown that furan derivatives exhibit significant antibacterial properties. For instance, compounds related to furan have been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Table 1: Antibacterial Activity of Furan Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid | E. coli | 64 |
| N-((5-(4-chlorophenyl)furan-2-yl)methyl)-3-phenylpropan-1-amine | S. aureus | 32 |
| 2,5-Bis[1-(furan-2-yl)cyclohexyl]furan | E. coli, S. aureus | TBD |
The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against specific bacterial strains. The exact MIC for 2,5-Bis[1-(furan-2-yl)cyclohexyl]furan requires further investigation.
Anticancer Activity
Furans are also recognized for their anticancer properties. Various derivatives have been synthesized and tested against different cancer cell lines.
Case Study: Anticancer Efficacy
In a study evaluating the anticancer activity of furan derivatives, several compounds showed promising results against human cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer).
Findings:
- Compounds with furan moieties exhibited IC50 values ranging from 5.1 µM to 22.08 µM against HepG2 and MCF-7 cells.
- Notably, some derivatives outperformed standard chemotherapy agents like doxorubicin.
Table 2: Anticancer Activity of Furan Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 | 6.19 |
| Compound B | MCF-7 | 5.10 |
| Compound C | HCT116 | TBD |
These results suggest that 2,5-Bis[1-(furan-2-yl)cyclohexyl]furan may possess significant anticancer activity, warranting further exploration.
Anti-inflammatory Activity
The anti-inflammatory potential of furan derivatives has also been documented. Certain compounds have been identified as selective COX-2 inhibitors, which are crucial in managing inflammation.
Research Insights:
In an experimental model using carrageenan-induced inflammation in rats, several furan derivatives demonstrated significant anti-inflammatory effects.
Table 3: Anti-inflammatory Activity
| Compound | Model | Effectiveness |
|---|---|---|
| Diaryl furanone derivative | Rat model | High |
| N'-((5-nitrofuran-2-yl)methylene)methanesulfonohydrazide | In vitro | Moderate |
These findings highlight the therapeutic potential of furan derivatives in treating inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
